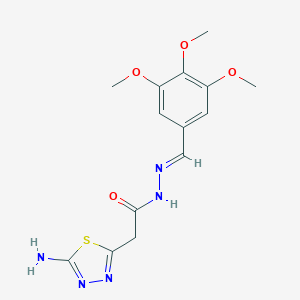![molecular formula C20H22N2O4S B397481 (2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B397481.png)
(2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoimidazole core, which is known for its biological activity, linked to an acetic acid moiety through a sulfanyl-ethyl bridge. The presence of the isopropoxy-phenoxy group further enhances its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoimidazole core, followed by the introduction of the sulfanyl-ethyl bridge and the isopropoxy-phenoxy group. The final step involves the acylation to introduce the acetic acid moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters, such as temperature and pH, is crucial. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
(2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoimidazole core can be reduced under specific conditions, although this is less common.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution of the isopropoxy group can produce a variety of substituted phenoxy derivatives.
科学研究应用
(2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of (2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole core is known to bind to certain proteins, potentially inhibiting their activity. The sulfanyl-ethyl bridge and the isopropoxy-phenoxy group may enhance its binding affinity and specificity, leading to more potent biological effects.
相似化合物的比较
Similar Compounds
{2-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-acetic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
{2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-acetic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of (2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The isopropoxy group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
属性
分子式 |
C20H22N2O4S |
|---|---|
分子量 |
386.5g/mol |
IUPAC 名称 |
2-[2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C20H22N2O4S/c1-14(2)26-16-9-7-15(8-10-16)25-11-12-27-20-21-17-5-3-4-6-18(17)22(20)13-19(23)24/h3-10,14H,11-13H2,1-2H3,(H,23,24) |
InChI 键 |
WNMBEZBZKWQNEW-UHFFFAOYSA-N |
手性 SMILES |
CC(C)OC1=CC=C(C=C1)OCCSC2=[N+](C3=CC=CC=C3N2)CC(=O)[O-] |
SMILES |
CC(C)OC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)OCCSC2=[N+](C3=CC=CC=C3N2)CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


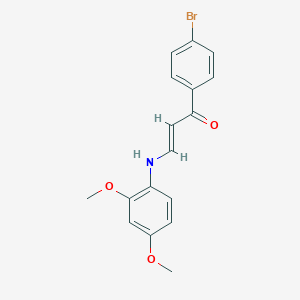
![2-(2-bromo-4,6-dimethylphenoxy)-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B397400.png)
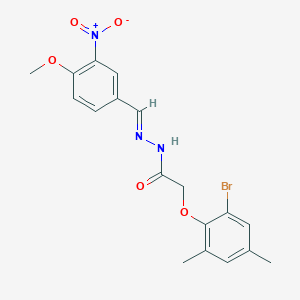
![2-methoxy-4-[(E)-(2-{[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B397402.png)
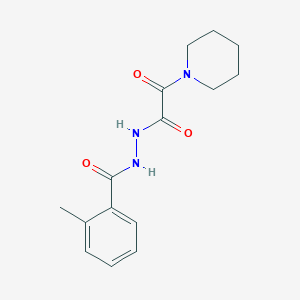
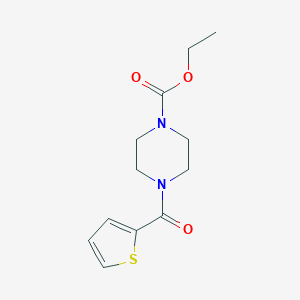
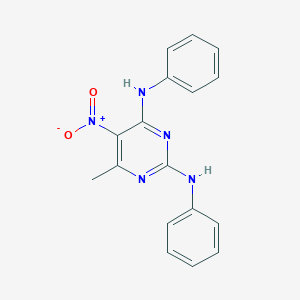
![2-{[(2-Methylphenoxy)acetyl]amino}benzamide](/img/structure/B397409.png)
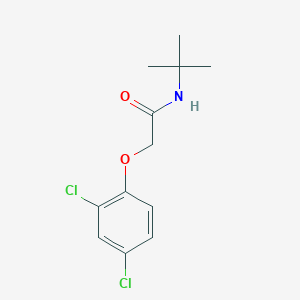

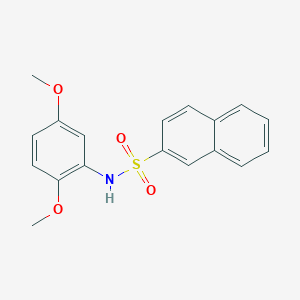
![5-(3,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B397417.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide](/img/structure/B397420.png)
